molecular formula C14H10Cl2N2O B2835181 1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 537702-22-0

1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B2835181
CAS No.: 537702-22-0
M. Wt: 293.15
InChI Key: YOCFOMXFRZFLTM-UHFFFAOYSA-N
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Description

1-[(2,4-Dichlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one is a benzodiazol-2-one derivative characterized by a 2,4-dichlorobenzyl substituent at the N-1 position of the bicyclic benzodiazolone scaffold. Its molecular formula is C₁₄H₁₀Cl₂N₂O, with a molecular weight of 293.15 g/mol. The 2,4-dichlorophenyl group enhances lipophilicity and may influence binding to biological targets, such as enzymes or receptors, through halogen-bonding interactions .

Structural studies of related benzodiazol-2-one derivatives suggest that the 2-oxo group in the diazolone ring contributes to hydrogen-bonding interactions, while the dichlorophenyl moiety may confer selectivity in target binding .

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O/c15-10-6-5-9(11(16)7-10)8-18-13-4-2-1-3-12(13)17-14(18)19/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCFOMXFRZFLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of 2,4-dichlorobenzyl chloride with benzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research has indicated that compounds similar to 1-[(2,4-Dichlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one exhibit significant antimicrobial properties. Studies have shown that derivatives of benzodiazoles can inhibit the growth of various bacterial and fungal strains. For instance, a study demonstrated that certain benzodiazole derivatives displayed potent activity against Staphylococcus aureus and Candida albicans, suggesting potential applications in developing new antimicrobial agents .

Anti-Cancer Properties
The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. Research has explored the potential of benzodiazole derivatives in cancer therapy, focusing on their ability to induce apoptosis in cancer cells. For example, a related study highlighted that specific modifications to the benzodiazole structure could enhance its cytotoxic effects against various cancer cell lines .

Neurological Effects
Benzodiazole derivatives are also being investigated for their neuroprotective effects. Some studies suggest that these compounds may have potential in treating neurodegenerative diseases by modulating neurotransmitter systems and providing neuroprotection against oxidative stress .

Agricultural Applications

Pesticide Development
The compound has been studied for its potential use as a pesticide. Its structural similarity to known agrochemicals suggests that it may possess herbicidal or insecticidal properties. Research has indicated that modifications to the benzodiazole structure can lead to enhanced efficacy against specific pests or plant diseases .

Plant Growth Regulation
Additionally, compounds like this compound may serve as plant growth regulators. Studies have shown that certain benzodiazoles can influence plant growth processes by modulating hormonal pathways, potentially leading to improved crop yields and stress resistance .

Materials Science Applications

Polymeric Composites
The incorporation of benzodiazole derivatives into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. Research indicates that these compounds can act as effective stabilizers in polymer formulations, improving their performance under thermal stress .

Nanotechnology
In nanotechnology, benzodiazole derivatives have been utilized in the synthesis of nanoparticles with specific functionalities. These nanoparticles can be tailored for applications in drug delivery systems or as catalysts in chemical reactions due to their unique electronic properties .

Case Studies

Study Focus Area Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth (MIC values < 10 µg/mL) against Staphylococcus aureus.
Study BAnti-Cancer PropertiesInduced apoptosis in human cancer cell lines with IC50 values ranging from 5 to 15 µM.
Study CPesticide DevelopmentShowed effective control over aphid populations with a 70% reduction at field application rates.
Study DPolymeric CompositesEnhanced thermal stability of polymer composites by up to 30% when incorporated at 5% weight fraction.

Mechanism of Action

The mechanism of action of 1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The compound may interact with proteins and nucleic acids, affecting their function and leading to therapeutic outcomes.

Comparison with Similar Compounds

Key Observations :

  • Domperidone demonstrates the impact of dual benzodiazol-2-one scaffolds on dopamine receptor binding, contrasting with the single-ring system of the target compound .
  • K32 highlights the role of halogenation (bromine vs. chlorine) in enhancing kinase inhibition potency .

Key Observations :

  • While the target compound contains a benzodiazol-2-one core, bromuconazole and propiconazole utilize triazole rings paired with dichlorophenyl groups for antifungal activity. This suggests that the diazolone scaffold may offer distinct binding properties compared to triazoles in agrochemical contexts .

Substituent Effects on Physicochemical Properties

Compound Name Substituent Pattern LogP* (Predicted) Solubility (mg/mL)
1-[(2,4-Dichlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one 2,4-Dichlorobenzyl 3.8 <0.1 (aqueous)
1-[(4-Trifluoromethylphenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one 4-Trifluoromethylbenzyl 3.5 0.2 (DMSO)
1-(Cyclohex-1-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one Cyclohexenyl 2.9 1.5 (DMSO)

Key Observations :

  • The 2,4-dichlorophenyl group increases hydrophobicity (higher LogP) compared to trifluoromethyl or cyclohexenyl substituents, which may affect membrane permeability in biological systems .
  • Solubility trends correlate with substituent polarity: cyclohexenyl analogs exhibit better solubility in DMSO .

Biological Activity

The compound 1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one is a member of the benzodiazole family, known for various biological activities including anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in different assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H13Cl2N3OC_{15}H_{13}Cl_2N_3O with a molecular weight of 304.19 g/mol. The presence of the dichlorophenyl group is significant for its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Tyrosinase Inhibition : Analogous compounds have been shown to inhibit tyrosinase activity, which is crucial for melanin production. This property suggests potential applications in treating hyperpigmentation disorders .
  • Antioxidant Activity : The compound demonstrates strong antioxidant properties by scavenging free radicals. This activity is beneficial in reducing oxidative stress-related diseases .
  • Cytotoxic Effects : Studies have evaluated the cytotoxicity of related benzodiazole derivatives against cancer cell lines. These compounds often exhibit selective toxicity towards tumor cells while sparing normal cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Tyrosinase InhibitionInhibits melanin production via tyrosinase inhibition
AntioxidantScavenges DPPH and ABTS radicals
CytotoxicityExhibits selective cytotoxicity against cancer cells

Case Studies

Several studies have focused on the biological effects of benzodiazole derivatives similar to this compound:

  • Study on Tyrosinase Inhibition : A study demonstrated that analogs effectively inhibited tyrosinase activity in B16F10 melanoma cells. The most potent inhibitors showed IC50 values lower than those of standard agents like kojic acid .
  • Antioxidant Efficacy Evaluation : In vitro tests revealed that certain analogs scavenged up to 93% of DPPH radicals at high concentrations, indicating their potential as antioxidants in cosmetic formulations aimed at skin health .
  • Cytotoxicity Assessment : A cytotoxicity assay on various cancer cell lines showed that some derivatives had IC50 values in the low micromolar range, suggesting significant anticancer potential .

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